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Compound of Interest

Compound Name:
4-Benzoyl-3-methylpiperazin-2-

one

Cat. No.: B2867644 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide focuses on the crystal structure of benzoyl-substituted

piperazines. Despite a comprehensive search for crystallographic data on benzoyl-substituted

piperazinones, no publicly available single-crystal X-ray diffraction studies for this specific

subclass were identified. Piperazinones differ from piperazines by the presence of a carbonyl

group within the six-membered ring. The data presented herein for benzoyl-substituted

piperazines provides valuable structural insights into a closely related and medicinally relevant

class of compounds.

Introduction
Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in

numerous approved drugs. The introduction of a benzoyl group to the piperazine core

significantly influences the molecule's conformation, electronic properties, and potential for

intermolecular interactions, thereby affecting its pharmacological profile. Understanding the

three-dimensional structure of these molecules at an atomic level is crucial for rational drug

design and structure-activity relationship (SAR) studies. This guide provides a consolidated

overview of the crystal structure of selected benzoyl-substituted piperazines, detailing the

experimental methodologies used for their characterization and presenting key crystallographic

data in a comparative format.
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Experimental Protocols
The synthesis and crystallographic analysis of benzoyl-substituted piperazines generally follow

established procedures. Below are detailed methodologies compiled from cited studies.

General Synthesis of Benzoyl-Substituted Piperazines
A common method for the synthesis of N-monobenzoylated piperazines involves the reaction of

a substituted piperazine with a benzoyl chloride derivative.

Materials:

Substituted or unsubstituted piperazine

Substituted or unsubstituted benzoyl chloride

Triethylamine (TEA) or other suitable base

Anhydrous solvent (e.g., chloroform, dichloromethane, or N,N-dimethylformamide)

Standard laboratory glassware and stirring equipment

Procedure:

The piperazine derivative is dissolved in an anhydrous solvent and cooled in an ice bath.

A base, such as triethylamine, is added to the solution to act as a proton scavenger.

The corresponding benzoyl chloride, dissolved in the same anhydrous solvent, is added

dropwise to the stirred solution.

The reaction mixture is stirred at a low temperature (e.g., 0 °C) for several hours and then

allowed to warm to room temperature overnight.

The solvent is removed under reduced pressure, and the crude product is purified, typically

by column chromatography on silica gel.

Single-Crystal X-ray Diffraction
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High-quality single crystals are essential for determining the molecular structure with precision.

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow

evaporation of a saturated solution of the purified compound in an appropriate solvent, such as

chloroform or ethyl acetate.

Data Collection and Structure Refinement:

A suitable single crystal is mounted on a diffractometer (e.g., a Bruker-Nonius Apex-II).

X-ray diffraction data is collected at a low temperature (typically around -150 °C or 90 K) to

minimize thermal vibrations, using a specific radiation source (e.g., Mo Kα or Cu Kα).

The collected diffraction data is processed, which includes cell refinement and data

reduction.

The crystal structure is solved using direct methods and refined against F² using full-matrix

least-squares algorithms (e.g., with software suites like SHELX).

All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed

in geometrically calculated positions and refined using a riding model.

Crystallographic Data Summary
The following tables summarize the key crystallographic data for a selection of benzoyl-

substituted piperazine derivatives, allowing for easy comparison of their structural parameters.

Table 1: Crystallographic Data for Selected Benzoyl-Substituted Piperazines
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Note: 'a', 'b', and 'c' are the unit cell dimensions; 'β' is the angle for monoclinic systems; 'V' is

the unit cell volume; 'Z' is the number of molecules per unit cell.

Structural Commentary
In the analyzed benzoyl-substituted piperazines, the central piperazine ring consistently adopts

a chair conformation.[1] The benzoyl group's orientation relative to the piperazine ring is a key

structural feature. For instance, in 1-(4-bromobenzoyl)-4-phenylpiperazine, the brominated

benzene ring is significantly twisted with respect to the plane of the piperazine ring.

Intermolecular forces, such as C—H···O weak hydrogen bonds, play a role in the crystal

packing of these molecules.[1] In the absence of strong hydrogen bond donors, these weaker

interactions become significant in dictating the supramolecular assembly.

Visualizations of Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the typical workflows for the

synthesis and crystallographic analysis of benzoyl-substituted piperazines.
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General synthesis workflow for benzoyl-substituted piperazines.
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Workflow for single-crystal X-ray diffraction analysis.

Conclusion
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This technical guide has summarized the available crystallographic data for a selection of

benzoyl-substituted piperazines, providing a foundation for understanding their solid-state

structures. The detailed experimental protocols offer a practical guide for researchers working

on the synthesis and characterization of this class of compounds. While direct crystallographic

data for benzoyl-substituted piperazinones remains elusive in the public domain, the

information presented here for their piperazine analogs serves as a valuable reference point for

future structural studies and drug design efforts in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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